molecular formula C18H13N3O2 B11683950 3-(4-Methylphenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile

3-(4-Methylphenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile

Cat. No.: B11683950
M. Wt: 303.3 g/mol
InChI Key: SHHKCSCOAJDLKO-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile is a complex organic compound with a unique structure that combines elements of quinazoline and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with 2-aminobenzamide under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinazoline derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

3-(4-Methylphenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
  • (2E)-3-(4-methoxyphenyl)-2-methyl-2-propenoic acid
  • (2E)-3-[4-(4-methoxyphenoxy)-3-nitrophenyl]-2-propenoic acid

Uniqueness

Compared to similar compounds, 3-(4-Methylphenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile stands out due to its unique combination of quinazoline and phenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

(E)-3-hydroxy-3-(4-methylphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile

InChI

InChI=1S/C18H13N3O2/c1-11-6-8-12(9-7-11)16(22)14(10-19)17-20-15-5-3-2-4-13(15)18(23)21-17/h2-9,22H,1H3,(H,20,21,23)/b16-14+

InChI Key

SHHKCSCOAJDLKO-JQIJEIRASA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C(/C#N)\C2=NC3=CC=CC=C3C(=O)N2)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.